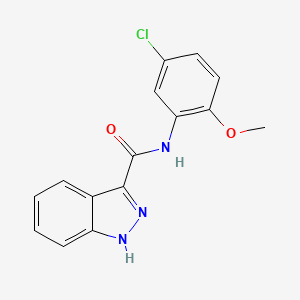
N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide” is a compound with the linear formula C14H11ClN2O4 . Another related compound is “Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester” with the formula C17H24ClNO4 .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. For example, “Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester” contains a total of 47 bonds, including 23 non-H bonds, 8 multiple bonds, 11 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic secondary amide, and 1 aromatic ether .
Physical And Chemical Properties Analysis
“N-(5-Chloro-2-methoxyphenyl)methanesulfonamide” has a molecular formula of C8H10ClNO3S, an average mass of 235.688 Da, and a monoisotopic mass of 235.006989 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 350.0±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .
科学的研究の応用
Selective and Reversible Monoamine Oxidase B Inhibition
Indazole and indole carboxamides, including compounds structurally similar to N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide, have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These inhibitors show promise for therapeutic applications due to their selectivity and high potency. In particular, derivatives like N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide have shown significant selectivity and potency in inhibiting MAO-B (Tzvetkov et al., 2014).
Allosteric CC-Chemokine Receptor 4 Antagonists
Another application in the realm of medicinal chemistry is the synthesis of indazole arylsulfonamides as allosteric antagonists for the human CC-chemokine receptor 4 (CCR4). These compounds, including variants of indazole carboxamides, have shown potential in modulating immune responses, with implications for treating diseases involving immune dysregulation (Procopiou et al., 2013).
Antiproliferative Activity
Research into indazole carboxamides has also uncovered their antiproliferative properties. For example, compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide have demonstrated significant inhibitory activity against various cancer cell lines, highlighting their potential as antitumor agents (Lu et al., 2021).
Antidepressant Properties
There is also evidence suggesting the role of certain indazole derivatives as antidepressants. For instance, the synthesis and pharmacological evaluation of specific indazole compounds have shown potential as 5-HT3 receptor antagonists with antidepressant-like activity (Mahesh et al., 2011).
Corrosion Inhibition
Outside of the pharmaceutical field, indazole derivatives have been investigated for their role in corrosion inhibition. For example, compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been studied for their effectiveness in inhibiting acidic corrosion of mild steel, demonstrating the versatility of indazole carboxamides in industrial applications (Bentiss et al., 2009).
Safety and Hazards
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-13-7-6-9(16)8-12(13)17-15(20)14-10-4-2-3-5-11(10)18-19-14/h2-8H,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHRDQJNCRXVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 7-hydroxy-8-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2888295.png)
![2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2888298.png)
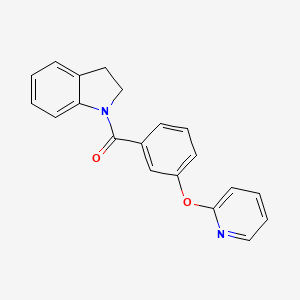


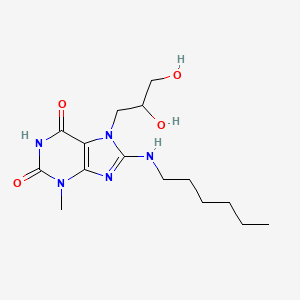
![N-benzyl-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2888307.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2888308.png)
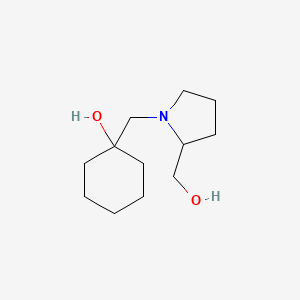
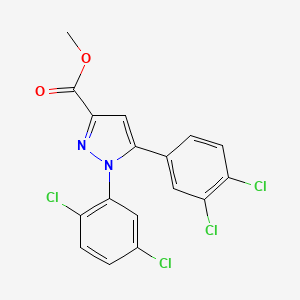
![N-(2-fluorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2888313.png)
![Tert-butyl 2-[(2-chloro-5-methylsulfanylbenzoyl)amino]-2-cyanoacetate](/img/structure/B2888314.png)

![N-[1-(Pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2888317.png)